molecular formula C20H16F3N3O3 B14969163 N-methyl-2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydroquinoline-4-carboxamide

N-methyl-2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B14969163
M. Wt: 403.4 g/mol
InChI Key: KUIDXLCHOLZLCG-UHFFFAOYSA-N
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Description

N-METHYL-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a trifluoromethyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, introduction of the trifluoromethyl group, and the attachment of the carbamoyl moiety. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the Carbamoyl Moiety: This can be done through carbamoylation reactions using reagents like isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-METHYL-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-METHYL-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure.

    Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group.

    Carbamoyl Compounds: Compounds with carbamoyl functional groups.

Uniqueness

N-METHYL-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core, trifluoromethyl group, and carbamoyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H16F3N3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-methyl-2-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C20H16F3N3O3/c1-24-19(29)15-10-18(28)26(16-8-3-2-7-14(15)16)11-17(27)25-13-6-4-5-12(9-13)20(21,22)23/h2-10H,11H2,1H3,(H,24,29)(H,25,27)

InChI Key

KUIDXLCHOLZLCG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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